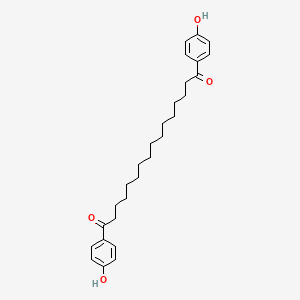
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a hexadecane backbone with ketone functionalities at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and hexadecanedioic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and hexadecanedioic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired diketone structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the diketone moiety can act as a chelating agent, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,16-Hexadecanediol: Similar backbone but lacks the hydroxyphenyl groups.
Bisphenol A: Contains two hydroxyphenyl groups but with a different central structure.
1,1-Bis(4-hydroxyphenyl)cyclohexane: Similar hydroxyphenyl groups but with a cyclohexane core.
Uniqueness
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is unique due to its extended hexadecane backbone combined with terminal diketone functionalities and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
112147-71-4 |
|---|---|
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,16-bis(4-hydroxyphenyl)hexadecane-1,16-dione |
InChI |
InChI=1S/C28H38O4/c29-25-19-15-23(16-20-25)27(31)13-11-9-7-5-3-1-2-4-6-8-10-12-14-28(32)24-17-21-26(30)22-18-24/h15-22,29-30H,1-14H2 |
InChI Key |
XBKLUHSKFUPQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCCCCCCCCC(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


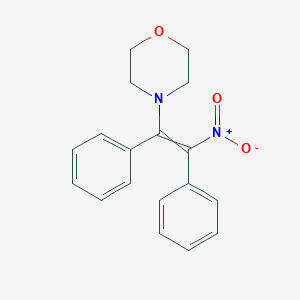
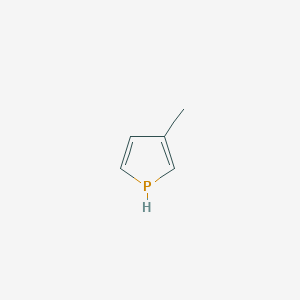
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
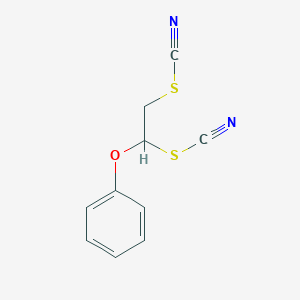
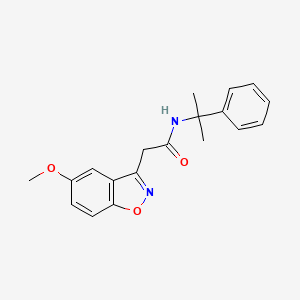
![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)

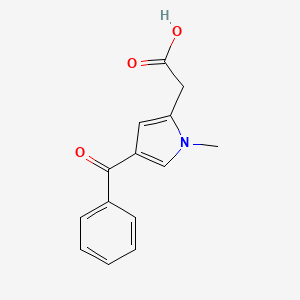
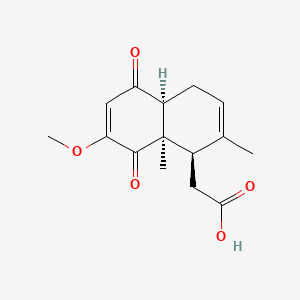
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
